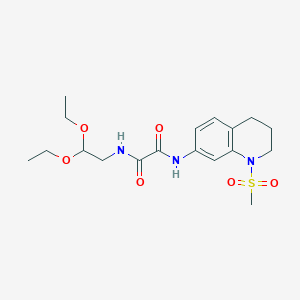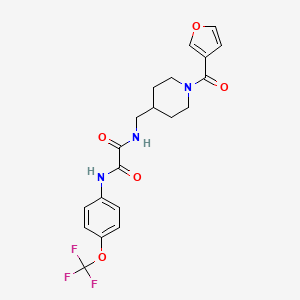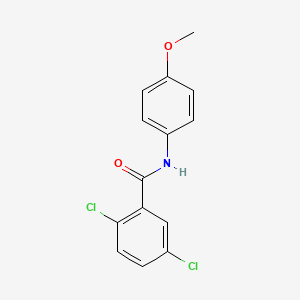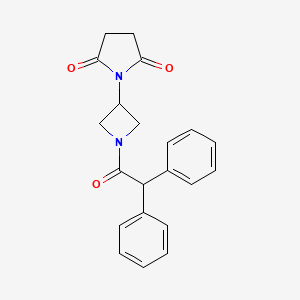
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide, commonly known as DQ-2, is a chemical compound that has gained attention in the scientific community due to its potential use in the field of medicinal chemistry. DQ-2 is a quinoline-based compound that has shown promising results in various scientific studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of DQ-2 involves the inhibition of various enzymes and proteins that are involved in the progression of diseases. DQ-2 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the development of cancer. Additionally, DQ-2 has been shown to inhibit the activity of acetylcholinesterase (AChE), which is an enzyme that is involved in the progression of neurodegenerative disorders.
Biochemical and Physiological Effects:
DQ-2 has been shown to have various biochemical and physiological effects. Studies have shown that DQ-2 can induce cell cycle arrest and apoptosis in cancer cells. Additionally, DQ-2 has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DQ-2 in lab experiments is its ability to selectively inhibit HDACs and AChE, making it a potential candidate for the development of targeted therapies. However, one of the limitations of using DQ-2 in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions that could be explored with regards to DQ-2. One potential direction is the development of DQ-2 analogs that have improved solubility and bioavailability. Additionally, further studies could be conducted to investigate the potential use of DQ-2 in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
In conclusion, DQ-2 is a chemical compound that has shown promising results in various scientific studies. Its potential use in the field of medicinal chemistry makes it a subject of interest for researchers. While there are limitations to using DQ-2 in lab experiments, the future directions for research are promising and could lead to the development of new therapies for various diseases.
Synthesemethoden
The synthesis of DQ-2 involves the reaction of 2-(2-aminoethoxy)ethanol with 7-chloro-3,4-dihydroquinolin-1(2H)-one, followed by the reaction of the resulting product with methylsulfonyl chloride and oxalyl chloride. The final product is obtained by treating the intermediate with diethylamine and oxalic acid.
Wissenschaftliche Forschungsanwendungen
DQ-2 has been studied extensively for its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders. Studies have shown that DQ-2 has anticancer properties and can induce apoptosis in cancer cells. Additionally, DQ-2 has been shown to have neuroprotective effects and can prevent neuronal cell death.
Eigenschaften
IUPAC Name |
N-(2,2-diethoxyethyl)-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O6S/c1-4-26-16(27-5-2)12-19-17(22)18(23)20-14-9-8-13-7-6-10-21(15(13)11-14)28(3,24)25/h8-9,11,16H,4-7,10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCPUDDOGRAVTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-Methoxy-3-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2720120.png)
![[5-(2-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2720121.png)
![Benzyl 7-(4-(benzyloxy)phenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2720125.png)




![2-{[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]sulfanyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2720132.png)

![3-methyl-N-(6-{4-[(3-methylpiperidin-1-yl)carbonyl]-1H-imidazol-1-yl}pyridin-3-yl)butanamide](/img/structure/B2720134.png)
![3-[5-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2720135.png)
![5-(2,4-dimethoxyphenyl)-2-phenyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2720136.png)
![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamide](/img/structure/B2720141.png)
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2720142.png)